![molecular formula C20H22N6O B2663032 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea CAS No. 1396791-22-2](/img/structure/B2663032.png)
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea, also known as MNK1/2 inhibitor, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
Alzheimer's Disease (AD) Research
A novel class of 2,4-disubstituted pyrimidines has been designed and synthesized for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibition, targeting multiple pathological routes in Alzheimer's disease (AD). These compounds, including variations with the 4-methylpiperazin-1-yl group, have shown potent inhibition activities. Specifically, one of the compounds demonstrated significant inhibition of human acetylcholinesterase (hAChE)-induced aggregation of Aβ(1-40) fibrils, highlighting the potential of this chemical framework in AD research and treatment strategies (T. Mohamed et al., 2011).
Molecular Self-Assembly and Polymorphism
Research on urea and thiourea derivatives has revealed insights into conformational adjustments through carbon-nitrogen bond rotation in molecular assemblies. This work, while not directly using the exact chemical structure , highlights the broader context of how similar urea derivatives can exhibit unique self-assembly and polymorphic behaviors. These findings contribute to our understanding of molecular interactions and the design of new materials with tailored properties (Nithi Phukan & J. Baruah, 2016).
Osteoporosis Treatment
Potent and selective antagonists of the αvβ3 receptor have been identified for the prevention and treatment of osteoporosis. Although the specific compound mentioned is not directly referenced, related research into pyrimidin-5-yl and naphthalen-2-yl urea derivatives has demonstrated significant potential in developing treatments for bone-related disorders. These findings emphasize the importance of such compounds in medical research, offering a foundation for future clinical applications (P. Coleman et al., 2004).
Antimicrobial Activity
A series of substituted quinazolines, including derivatives of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea/thiourea, were synthesized and screened for antimicrobial activity against various bacterial strains. These compounds showed a broad spectrum of activity, indicating the potential of such chemical structures in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial infections (Vipul M. Buha et al., 2012).
Propriétés
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-naphthalen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25-8-10-26(11-9-25)19-21-13-18(14-22-19)24-20(27)23-17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRCRPMCPSTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.